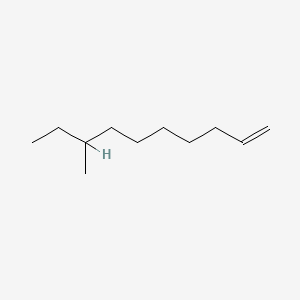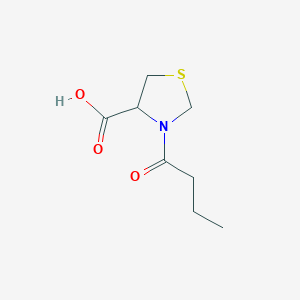
8-Methyl-1-decene
Overview
Description
8-Methyl-1-decene , also known as 8-methyldec-1-ene , is an organic compound with the chemical formula C₁₁H₂₂ . It falls within the class of alkenes (olefins) due to its double bond between carbon atoms. The compound consists of an eleven-carbon hydrocarbon chain with a methyl group attached to the eighth carbon atom. Its molecular weight is approximately 154.29 g/mol .
Molecular Structure Analysis
The molecular structure of this compound comprises a linear hydrocarbon chain with a double bond between the first and second carbon atoms. The methyl group is attached to the eighth carbon atom. The IUPAC Standard InChI representation is: InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h4,11H,1,5-10H2,2-3H3 .
Scientific Research Applications
Renewable Monomer Feedstocks via Olefin Metathesis
Researchers have focused on converting seed oil-based feedstocks like methyl oleate into commercial raw materials through olefin metathesis. This process, catalyzed by specific catalysts, results in the formation of products such as 1-decene. These studies provide insights into the efficiency and limitations of this method in producing renewable monomers (Burdett et al., 2004).
Thermal Decomposition of Methyl Decanoate
The thermal decomposition of methyl decanoate has been studied in a jet-stirred reactor. This research is significant for understanding the formation of various hydrocarbons and unsaturated esters, including large 1-olefins like 1-decene. A detailed kinetic model was developed to predict experimental data, enhancing our understanding of methyl ester oxidation (Herbinet et al., 2011).
Nickel Catalyst for Olefin Polymerization
A study examined the role of nickel(α-diimine) catalysts in olefin polymerization, particularly focusing on 1-decene polymerization. The research provides insights into the formation of a pentacoordinated nickel complex as the active site, relevant for understanding the polymerization process (Souza et al., 2003).
Ethenolysis of Methyl Oleate in Room-Temperature Ionic Liquids
The cross-metathesis of methyl oleate with ethylene in room-temperature ionic liquids has been explored, resulting in the formation of 1-decene. This process is significant for creating chemical intermediates from renewable feedstocks (Thurier et al., 2008).
Dynamic Contact Angle Measurements on Mixed Alkyl Monolayers
Research on mixtures of 1-decene and other compounds used for forming mixed monolayers on silicon surfaces demonstrates the importance of these compounds in understanding surface properties and interactions (Polster & Graaf, 2013).
Effects of Fungal Volatile Organic Compounds on Plant Growth
A study investigated the effects of volatile organic compounds, including 1-decene, on Arabidopsis thaliana growth and gene expression. This research is critical for understanding the impact of fungal compounds on plant biology and agriculture (Lee et al., 2019).
Properties
IUPAC Name |
8-methyldec-1-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22/c1-4-6-7-8-9-10-11(3)5-2/h4,11H,1,5-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSMYVSHKACWAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80334799 | |
| Record name | 8-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61142-79-8 | |
| Record name | 8-Methyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80334799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyldec-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5-Chloropyridin-2-yl)oxy]phenol](/img/structure/B3385032.png)
![Pyrimido[4,5-d][1,3]diazine-4-thiol](/img/structure/B3385040.png)
![2-{[4-(3-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3385044.png)
![3-Methyl-2-[(trimethylsilyl)oxy]but-3-enenitrile](/img/structure/B3385063.png)


![3-[(1-Phenylethyl)carbamoyl]propanoic acid](/img/structure/B3385076.png)

![Tert-butyl 3-[(4-cyanophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3385096.png)
![2-chloro-1-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B3385098.png)


![Phenol, 3-[2-(methylamino)ethyl]-, hydrobromide](/img/structure/B3385122.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B3385132.png)
